2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide
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Overview
Description
2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two bromophenyl groups attached to the pyridine ring through methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide typically involves the condensation reaction between pyridine-2,6-dicarboxylic acid and 4-bromobenzaldehyde in the presence of a suitable amine. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide has several scientific research applications:
Coordination Chemistry:
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination leads to the formation of stable metal-ligand complexes, which can exhibit unique catalytic and electronic properties. The molecular targets include transition metal ions such as copper, nickel, and zinc, and the pathways involved are primarily related to coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(pyridine-2-carboxamido)pyridine: Similar structure but without the bromophenyl groups.
2,6-bis(pyrazine-2-carboxamido)pyridine: Contains pyrazine rings instead of bromophenyl groups.
Uniqueness
2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide is unique due to the presence of bromophenyl groups, which enhance its ability to participate in various chemical reactions and form stable metal complexes. This makes it particularly valuable in coordination chemistry and catalysis .
Properties
IUPAC Name |
2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Br2N5O2/c22-16-8-4-14(5-9-16)12-24-27-20(29)18-2-1-3-19(26-18)21(30)28-25-13-15-6-10-17(23)11-7-15/h1-13H,(H,27,29)(H,28,30)/b24-12+,25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMTZTLHBJZZLB-DWGHPKEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)Br)C(=O)NN=CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br)C(=O)N/N=C/C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Br2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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